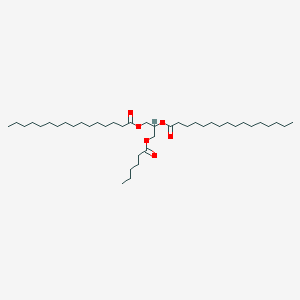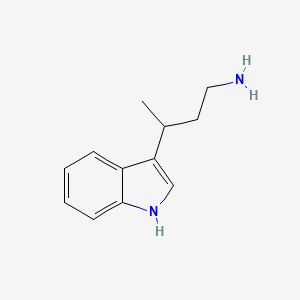
3-(1H-indol-3-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)butan-1-amine: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in a variety of bioactive molecules, making it a significant target for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Buchwald-Hartwig Arylation: This method involves the coupling of aryl halides with amines using palladium catalysts.
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of high-pressure reactors, specialized catalysts, and purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the indole ring or the side chains.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while reduction can yield various reduced indole derivatives .
Applications De Recherche Scientifique
Chemistry: Indole derivatives are widely used in synthetic chemistry as building blocks for more complex molecules. They are also used as ligands in coordination chemistry .
Biology: In biological research, indole derivatives are studied for their potential as therapeutic agents. They have shown activity against a variety of biological targets, including enzymes and receptors .
Medicine: Indole derivatives have been investigated for their potential use in treating diseases such as cancer, inflammation, and infectious diseases. They are also used as intermediates in the synthesis of pharmaceutical drugs .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-(1H-indol-3-yl)butan-1-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer .
Comparaison Avec Des Composés Similaires
Tryptamine: Tryptamine is a naturally occurring indole derivative that is structurally similar to 3-(1H-indol-3-yl)butan-1-amine.
Indole-3-acetic acid: This compound is a plant hormone that regulates growth and development in plants.
Uniqueness: this compound is unique due to its specific structure and the presence of the butan-1-amine side chain. This structural feature may confer unique biological activities and properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C12H16N2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)butan-1-amine |
InChI |
InChI=1S/C12H16N2/c1-9(6-7-13)11-8-14-12-5-3-2-4-10(11)12/h2-5,8-9,14H,6-7,13H2,1H3 |
Clé InChI |
BKBIHYWPZTVITO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN)C1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)
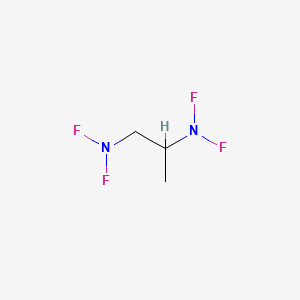
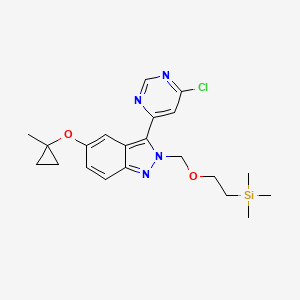
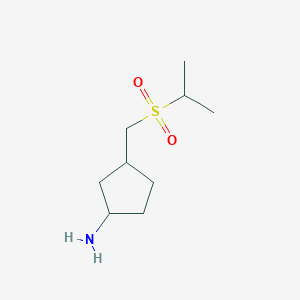
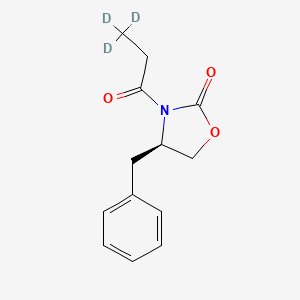
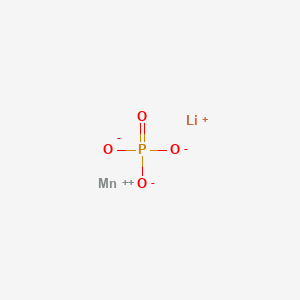
![8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one](/img/structure/B15293739.png)
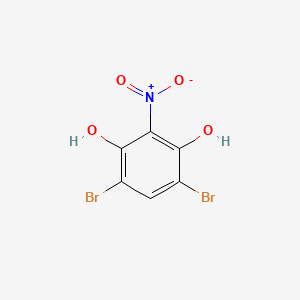

![5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide](/img/structure/B15293760.png)
![(5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15293769.png)
